6-Iodo-1H-benzimidazole;hydrochloride
Description
The study of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Among these, the benzimidazole (B57391) scaffold holds a place of particular distinction. The introduction of a halogen, specifically iodine, at the 6-position of the benzimidazole ring, and its formulation as a hydrochloride salt, presents a molecule with specific physicochemical properties that are of interest for various research applications.
Benzimidazole derivatives are widely recognized as "privileged molecular scaffolds" in the field of medicinal chemistry. rjlbpcs.comnih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus exhibiting a broad range of pharmacological activities. nih.gov The benzimidazole core, which consists of a fused benzene (B151609) and imidazole (B134444) ring, is a key structural component in numerous natural and synthetic compounds, including vitamin B12. nih.gov
The versatility of the benzimidazole scaffold stems from its unique structural and electronic properties. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the imine nitrogen) allows for diverse interactions with biological macromolecules. orientjchem.org This structural motif is found in a number of clinically used drugs, highlighting its therapeutic importance. The wide array of biological activities associated with benzimidazole derivatives is a primary driver for their continued investigation in academic and industrial research. researchgate.netnih.gov
Table 1: Examples of Pharmacological Activities of Benzimidazole Derivatives
| Pharmacological Activity | Reference |
|---|---|
| Anticancer | ias.ac.in |
| Antimicrobial | nih.gov |
| Antiviral | nih.gov |
| Anti-inflammatory | researchgate.net |
| Antihypertensive | ijpcbs.com |
The ability to readily modify the benzimidazole core at various positions allows for the fine-tuning of its biological and physicochemical properties, making it an attractive starting point for the development of new therapeutic agents. researchgate.net
The specific academic interest in 6-Iodo-1H-benzimidazole;hydrochloride lies in the strategic incorporation of an iodine atom at the 6-position of the benzimidazole ring. Halogenation is a common and effective strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of a halogen can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. nih.gov
Iodine, in particular, offers unique properties. Its large size and high polarizability can lead to strong halogen bonding interactions, which are increasingly recognized as important in molecular recognition and drug design. Furthermore, the introduction of an iodine atom can alter the electronic distribution within the benzimidazole ring system, potentially influencing its reactivity and biological activity. From a synthetic perspective, the iodine atom can serve as a handle for further chemical modifications through various cross-coupling reactions, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
The formulation of 6-Iodo-1H-benzimidazole as a hydrochloride salt is primarily to improve its solubility in aqueous media and enhance its stability, which is a crucial consideration for its handling, formulation, and biological testing in academic research settings.
The history of benzimidazole chemistry dates back to 1872, with the first synthesis of a benzimidazole derivative reported by Hoebrecker. rjlbpcs.com The fundamental method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a reaction that has been refined and adapted over the past century. wikipedia.org
The discovery that the 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole unit is a key component of vitamin B12 in the mid-20th century significantly spurred interest in this class of compounds. nih.gov This finding highlighted the biological relevance of the benzimidazole scaffold and initiated extensive research into its synthesis and pharmacological properties.
Throughout the years, numerous synthetic methodologies have been developed to access a wide variety of substituted benzimidazoles, reflecting the enduring importance of this heterocyclic system in scholarly pursuits. researchgate.net These methods range from classical acid-catalyzed condensations to more modern approaches utilizing microwave assistance and novel catalytic systems. nih.gov The continuous development of synthetic routes has been instrumental in enabling the exploration of the vast chemical space occupied by benzimidazole derivatives and their subsequent evaluation in various biological assays.
Table 2: Timeline of Key Developments in Benzimidazole Chemistry
| Year | Development | Significance |
|---|---|---|
| 1872 | First synthesis of a benzimidazole derivative by Hoebrecker. rjlbpcs.com | Marks the beginning of benzimidazole chemistry. |
| Mid-20th Century | Identification of a benzimidazole unit in Vitamin B12. nih.gov | Established the biological significance of the benzimidazole scaffold. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-iodo-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHROVIVJVKSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Iodo 1h Benzimidazole;hydrochloride and Its Analogues
Classical Approaches to the Benzimidazole (B57391) Core
The foundational benzimidazole scaffold is traditionally constructed through condensation reactions that form the fused imidazole (B134444) ring. These methods have been widely employed for a variety of benzimidazole derivatives and can be adapted for the synthesis of halogenated analogues like 6-iodo-1H-benzimidazole.
Condensation Reactions with o-Phenylenediamines and Carboxylic Acid Derivatives
A cornerstone of benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an ester, acid chloride, or orthoester) under acidic conditions and often at elevated temperatures. organic-chemistry.org In the context of 6-iodo-1H-benzimidazole, this would typically involve the reaction of 4-iodo-1,2-phenylenediamine with formic acid or a derivative thereof. The formic acid serves as the source of the C2 carbon of the imidazole ring.
The general mechanism involves the initial formation of an N-acyl-o-phenylenediamine intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzimidazole ring. organic-chemistry.org The reaction conditions, such as temperature and the choice of acid catalyst (e.g., hydrochloric acid, polyphosphoric acid), can significantly influence the reaction rate and yield.
Table 1: Representative Conditions for Phillips-Ladenburg Benzimidazole Synthesis
| o-Phenylenediamine | Carboxylic Acid Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine | Formic Acid (90%) | 100°C, 2h | 1H-Benzimidazole | 83-85 | orgsyn.org |
| o-Phenylenediamine | Various Carboxylic Acids | p-Toluenesulfonic acid | 2-Substituted Benzimidazoles | 68-81 | researchgate.net |
| 4-Iodo-2-nitroaniline | Formic Acid | Iron, 90°C, 12h (reduction and cyclization) | 5-Iodo-1H-benzimidazole | 68 | chemicalbook.com |
Note: The synthesis of 5-Iodo-1H-benzimidazole is presented as a closely related example of a precursor-based approach utilizing a condensation reaction.
Cyclization Reactions with Aldehydes and Nitriles
Another classical route, the Weidenhagen synthesis, utilizes the reaction of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent to form the benzimidazole ring. semanticscholar.org For the synthesis of the parent 6-iodo-1H-benzimidazole, formaldehyde or a suitable equivalent would be reacted with 4-iodo-1,2-phenylenediamine. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.
Various oxidizing agents can be employed, and numerous modern modifications have focused on developing milder and more efficient catalytic systems. nih.gov While traditionally effective, this method can sometimes lead to the formation of 1,2-disubstituted byproducts if the reaction conditions are not carefully controlled. mdpi.com
Condensation with nitriles offers an alternative pathway, though it is less commonly reported for simple benzimidazoles. This approach typically requires more stringent conditions or specific activation of the nitrile group.
Targeted Synthesis of Halogenated Benzimidazoles
To overcome challenges with handling potentially unstable halogenated precursors or to achieve specific regioselectivity, methods that introduce the iodine atom at a later stage or utilize readily available iodinated starting materials are often preferred.
Electrophilic Substitution Strategies for Iodine Introduction
Direct iodination of the pre-formed benzimidazole ring is a feasible approach. Benzimidazole is an electron-rich heterocyclic system that can undergo electrophilic aromatic substitution. The position of iodination (regioselectivity) is influenced by the electronic properties of the benzimidazole ring and the reaction conditions. The reaction typically employs an iodinating agent, such as molecular iodine (I₂) in the presence of an oxidizing agent or an electrophilic iodine source like N-iodosuccinimide (NIS). The regioselectivity of electrophilic substitution on the benzimidazole ring can be complex, potentially leading to a mixture of isomers.
Precursor-Based Synthesis Pathways (e.g., from 4-Iodo-1,2-phenylenediamine)
A more controlled and widely used method for the synthesis of 6-iodo-1H-benzimidazole involves starting with an appropriately substituted benzene (B151609) derivative that already contains the iodine atom. The key precursor for this route is 4-iodo-1,2-phenylenediamine. This diamine can then be cyclized using methods described in section 2.1.1, most commonly with formic acid, to directly and unambiguously form 6-iodo-1H-benzimidazole. organic-chemistry.org This precursor is typically synthesized from a more readily available starting material like 4-iodoaniline through nitration followed by reduction of the nitro group.
A detailed example of a related precursor-based synthesis is the preparation of 5-iodo-1H-benzimidazole from 4-iodo-2-nitroaniline. In this one-pot reaction, the nitro group is reduced in situ with iron powder in formic acid, which also serves as the cyclizing agent to form the benzimidazole ring, affording the product in a 68% yield. chemicalbook.com
Table 2: Example of a Precursor-Based Synthesis for an Iodo-benzimidazole Isomer
| Starting Material | Reagents | Conditions | Product | Yield (%) |
| 4-Iodo-2-nitroaniline | Iron, Formic Acid | 90°C, 12 hours | 5-Iodo-1H-benzimidazole | 68 |
This precursor-based approach is generally preferred for its high regioselectivity, ensuring the iodine atom is located at the desired position on the benzene ring portion of the benzimidazole. The final product, 6-iodo-1H-benzimidazole, can then be treated with hydrochloric acid to yield the corresponding hydrochloride salt.
Modern and Green Chemistry Approaches in Synthesis
In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for benzimidazole synthesis, which are also applicable to halogenated derivatives. These modern approaches focus on milder reaction conditions, the use of recyclable catalysts, and the reduction of hazardous waste.
Catalysis plays a central role in these advancements. A wide array of catalysts, including various metal nanoparticles, solid acids, and ionic liquids, have been investigated to promote the condensation reactions for benzimidazole formation. mdpi.comresearchgate.netjsynthchem.com For instance, supported gold nanoparticles have been shown to effectively catalyze the reaction between o-phenylenediamines and aldehydes under ambient conditions. nih.gov
Microwave-assisted synthesis has also emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and improving yields compared to conventional heating methods. nih.gov Solvent-free "grinding" techniques and the use of greener solvents like water or ethanol are also key aspects of modern synthetic strategies, minimizing the environmental impact of the chemical process. researchgate.net
Table 3: Comparison of Conventional and Green Synthesis Approaches for Benzimidazoles
| Method | Catalyst/Conditions | Reaction Time | Solvents | Key Advantages |
| Conventional | Strong acids (e.g., PPA, HCl), high temperatures | Hours to days | Often harsh or high-boiling (e.g., DMF, nitrobenzene) | Well-established, versatile |
| Microwave-Assisted | Various catalysts, microwave irradiation | Minutes | Often greener solvents (e.g., ethanol, water) or solvent-free | Rapid, often higher yields |
| Catalytic (Modern) | Metal nanoparticles, solid acids, ionic liquids | Varies, often shorter | Greener solvents or solvent-free | Milder conditions, catalyst recyclability |
These modern and green chemistry principles are increasingly being applied to the synthesis of functionalized benzimidazoles, offering more sustainable and efficient routes to compounds like 6-iodo-1H-benzimidazole;hydrochloride.
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. niscpr.res.in This method has been successfully applied to the synthesis of various benzimidazole derivatives. For instance, a rapid and efficient synthesis of 1,2-disubstituted benzimidazoles was achieved by reacting N-phenyl-o-phenylenediamine with various aldehydes under microwave irradiation. nih.gov The use of microwave activation dramatically reduced reaction times from 60 minutes to just 5 minutes while increasing yields from 61.4% to over 96%. nih.gov Another protocol describes a one-pot, multicomponent reaction for synthesizing aryl imidazoles from amines and aldehydes, where microwave irradiation significantly shortens reaction times compared to conventional heating. niscpr.res.in The synthesis of 2-trifluoromethylbenzimidazoles has also been accomplished through the cyclocondensation of N-(carbotrifluoromethyl)-ortho-arylenediamines on a solid support (montmorillonite K10) under microwave irradiation. dergipark.org.trresearchgate.net These examples highlight the general applicability of microwave technology for the efficient construction of the benzimidazole core, a strategy readily adaptable for precursors of 6-Iodo-1H-benzimidazole.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,2-Disubstituted Benzimidazoles
| Entry | Aldehyde | Method | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Conventional | 60 | 61.4 |
| 2 | Benzaldehyde | Microwave | 5 | 99.9 |
| 3 | 4-Chlorobenzaldehyde | Microwave | 5 | 98.0 |
| 4 | 4-Methylbenzaldehyde | Microwave | 5 | 99.0 |
| 5 | 4-Methoxybenzaldehyde | Microwave | 5 | 96.0 |
Data synthesized from a study on 1,2-disubstituted benzimidazoles. nih.gov
Catalyst-Mediated Reactions
Catalysis is central to modern benzimidazole synthesis, offering pathways that are often milder and more selective than classical methods. A variety of catalysts, including metal-organic frameworks, lanthanide triflates, and various nanoparticles, have proven effective.
Metal-Organic Frameworks (MOFs): MOFs have been utilized as highly efficient, reusable heterogeneous catalysts. For example, MIL-53(Fe) has been shown to catalyze the synthesis of 2-aryl-1H-benzimidazole derivatives from o-phenylenediamine and aldehydes under solvent-free conditions with good to excellent yields. chemmethod.com Another MOF, NH2-MIL-125(Ti), also acts as an effective heterogeneous catalyst for the synthesis of benzimidazoles via an oxidative cyclization pathway, demonstrating a broad substrate scope and high reusability. bohrium.comrsc.orgresearchgate.net
Lanthanide Triflates: Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃), are water-tolerant Lewis acids that can effectively catalyze the condensation of o-phenylenediamines with aldehydes to form benzimidazoles under solvent-free conditions. thieme-connect.comwikipedia.org This method is applicable to a wide range of aromatic, unsaturated, and aliphatic aldehydes. thieme-connect.com Similarly, Lanthanum(III) chloride (LaCl₃) has been employed as a novel and efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles in good yields under mild, room temperature conditions. nih.govresearchgate.net
CdO Nanoparticles: Cadmium oxide nanoparticles (CdO NPs) have been used as an efficient heterogeneous catalyst for synthesizing benzimidazole derivatives. The condensation of a substituted benzimidazole with various aldehydes and amides proceeds in high yields in the presence of CdO NPs. uomustansiriyah.edu.iq
Copper Catalysis: Copper complexes are also effective catalysts for the one-pot synthesis of 2-substituted benzimidazoles from phenylenediamines and aryl aldehydes. researchgate.net These reactions can proceed under mild, ambient temperature conditions, and the heterogeneous copper catalyst can often be recovered and reused multiple times without a significant loss of activity. researchgate.net Copper(II) oxide (CuO) nanoparticles have also been investigated as catalysts for C-N coupling reactions to form N-aryl benzimidazoles. biointerfaceresearch.com
Oxidative Cyclization Methods
Oxidative cyclization is a common and direct route to the benzimidazole core. This strategy typically involves the reaction of an o-phenylenediamine with an aldehyde, followed by an oxidation step to form the aromatic imidazole ring. Various oxidants can be employed, and in some cases, the catalyst itself facilitates the oxidation. rsc.org For example, the synthesis of benzimidazoles from anilines can be achieved through an amidine formation/oxidative cyclization sequence using reagents like PIDA (phenyliodine diacetate) or through copper-mediated oxidation. nih.gov This approach allows for the generation of both N-H and N-alkyl benzimidazoles. nih.gov Another novel, metal-free approach uses d-glucose as a biorenewable C1 synthon for the oxidative cyclization with o-phenylenediamines in water, providing excellent yields in a short time. acs.org
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. nih.govresearchgate.net An iron(III)-porphyrin catalyst has been used in a one-pot, three-component process involving benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate to produce a variety of benzimidazole derivatives in high yields under mild conditions. nih.gov Another MCR strategy for synthesizing fused imidazo[1,2-a]benzimidazoles involves a three-component reaction of 2-aminobenzimidazoles, an aromatic aldehyde, and an isocyanide, with the initial condensation step accelerated by microwave activation. acs.org These MCR approaches streamline the synthesis process, minimizing waste and purification steps. ichem.md
Regioselective Functionalization and Derivatization Strategies
Once the 6-iodo-1H-benzimidazole core is synthesized, its structure can be further diversified through regioselective functionalization. The key positions for substitution are the nitrogen atoms (N-1) and the carbon atoms of the heterocyclic core (C-2, C-5).
N-Substitution Reactions
The nitrogen atom of the benzimidazole ring is a common site for functionalization, typically through alkylation or arylation reactions. Copper-catalyzed C-N coupling reactions are a prevalent method for introducing aryl groups. nih.gov For instance, the N-arylation of benzimidazole with aryl halides can be effectively catalyzed by copper oxide nanoparticles. biointerfaceresearch.com The choice of protecting group on the nitrogen can also be crucial for directing subsequent reactions or modifying the compound's properties.
C-2 and C-5/6 Position Functionalization
The carbon atoms of the benzimidazole ring, particularly at the C-2 and C-5/6 positions, are prime targets for introducing chemical diversity.
C-2 Functionalization: The C-2 position is often functionalized through transition-metal-catalyzed C-H activation, which allows for direct alkylation or arylation without pre-functionalization. researchgate.net Rhodium(I) and Nickel(I) catalyst systems have been reported to promote the direct C-H alkylation of C-2-unsubstituted benzimidazoles with alkenes. nih.gov Palladium-catalyzed cross-dehydrogenative coupling (CDC), also known as the Fujiwara–Moritani reaction, enables the C-2 alkenylation of benzimidazoles with styrenes. mdpi.com
C-5/6 Functionalization: The 6-iodo substituent is a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura reaction (using aryl boronic acids) and the Buchwald-Hartwig amination (using amines) are powerful methods for introducing new aryl and amino groups, respectively, at the C-6 position. nih.gov These reactions are crucial for expanding the chemical space around the benzimidazole core and are widely used in medicinal chemistry to modulate biological activity. researchgate.net
Table 2: Examples of Palladium-Catalyzed Functionalization at the 5(6)-Position of a Bromo-Benzimidazole Analogue
| Reaction Type | Coupling Partner | Catalyst/Ligand | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | 72 |
| Suzuki-Miyaura | 4-(Methylsulfonyl)phenylboronic acid | Pd(OAc)₂ / XPhos | 66 |
| Buchwald-Hartwig | 3-(Methylsulfonyl)aniline | Pd₂(dba)₃ / XPhos | 81 |
| Buchwald-Hartwig | 4-(Methylsulfonyl)aniline | Pd₂(dba)₃ / XPhos | 79 |
Data adapted from a study on the functionalization of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole. nih.gov
Mannich Reaction in Benzimidazole Derivatization
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a compound containing an active hydrogen atom. ijsr.net In the context of benzimidazole chemistry, the acidic N-H proton of the imidazole ring readily participates in this reaction, making it a highly effective method for synthesizing N-substituted benzimidazole derivatives. chitkara.edu.innih.gov The reaction is a one-pot, three-component condensation involving the benzimidazole substrate, formaldehyde, and a primary or secondary amine. nih.govneu.edu.tr
The general procedure involves reacting a 2-substituted benzimidazole with formaldehyde and a secondary amine, often under reflux in a solvent like ethanol for several hours. nih.gov The process begins with the formation of an electrophilic iminium ion from the reaction between formaldehyde and the amine. The benzimidazole nitrogen atom then acts as a nucleophile, attacking the iminium ion to form the N-methylaminobenzimidazole derivative, known as a Mannich base. chitkara.edu.in This method provides a straightforward route to novel derivatives with potential biological activities. neu.edu.trmdpi.com For instance, various Mannich bases of benzimidazole have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and anticancer properties. ijsr.netchitkara.edu.in
The reaction's versatility allows for the introduction of a wide array of amine-containing substituents at the N-1 position of the benzimidazole ring, significantly diversifying the chemical space accessible from a common precursor. impactfactor.orgresearchgate.net
Table 1: Examples of Mannich Reaction for Benzimidazole Derivatization
| Benzimidazole Substrate | Amine | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1H-Benzimidazole | 1-Phenylpiperazine | Ethanol, Reflux, 3h | 1-[(4-Phenylpiperazin-1-yl)methyl]-1H-benzimidazole | 65 | neu.edu.tr |
| 2-Substituted benzimidazole | Secondary amine | Ethanol, Reflux, 8h | 1-(Aminomethyl)-2-substituted-benzimidazole | Good | nih.gov |
| 2-Substituted benzimidazole | o-Aminophenol | Ethanol, Reflux, 8-10h | 1-{[(2-Hydroxyphenyl)amino]methyl}-1H-benzimidazole derivative | N/A | ijsr.net |
| 2-Substituted benzimidazole | p-Aminophenol | Ethanol, Reflux, 8-10h | 1-{[(4-Hydroxyphenyl)amino]methyl}-1H-benzimidazole derivative | N/A | ijsr.net |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. youtube.comnih.gov Among these, the Suzuki-Miyaura reaction is particularly prominent for its mild conditions and the stability and commercial availability of its organoboron reagents. arkat-usa.orgmdpi.com This reaction is exceptionally well-suited for the derivatization of halo-benzimidazoles, such as 6-Iodo-1H-benzimidazole, where the carbon-halogen bond serves as a reactive handle for introducing new aryl or heteroaryl substituents. researchgate.net
The Suzuki-Miyaura coupling involves the reaction of an organohalide (e.g., an iodo-benzimidazole) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comyoutube.com The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the benzimidazole, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst. youtube.com
This methodology has been successfully applied to synthesize a wide range of 2-(hetero)aryl benzimidazoles. arkat-usa.org For instance, 2-iodo-1-substituted-benzimidazoles can be coupled with various aryl and heteroarylboronic acids under microwave-assisted conditions. arkat-usa.org The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent is crucial for optimizing reaction yields and scope. arkat-usa.orgnih.gov The reaction's robustness allows for the coupling of substrates with diverse electronic properties and steric demands, making it a powerful tool for creating complex benzimidazole-based structures. nih.gov
Table 2: Examples of Suzuki-Miyaura Coupling for Benzimidazole Derivatization
| Halobenzimidazole Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Cyclohexyl-2-iodo-1H-benzimidazole | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 1-Cyclohexyl-2-(p-tolyl)-1H-benzimidazole | 96 | arkat-usa.org |
| 1-Cyclopentyl-2-iodo-1H-benzimidazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 1-Cyclopentyl-2-(4-methoxyphenyl)-1H-benzimidazole | 95 | arkat-usa.org |
| 1-Cyclohexyl-2-iodo-1H-benzimidazole | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 1-Cyclohexyl-2-(thiophen-2-yl)-1H-benzimidazole | 92 | arkat-usa.org |
| 1-Cyclopentyl-2-iodo-1H-benzimidazole | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 1-Cyclopentyl-2-(pyridin-3-yl)-1H-benzimidazole | 89 | arkat-usa.org |
Chemical Reactivity and Transformative Studies of 6 Iodo 1h Benzimidazole;hydrochloride
Nucleophilic Reactivity and Substitution Patterns
The presence of a halogen atom on the benzene (B151609) ring of the benzimidazole (B57391) scaffold opens avenues for various nucleophilic substitution reactions. The iodine atom at the 6-position, being a good leaving group, can be displaced by a range of nucleophiles, typically through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity in SNAr reactions is significantly influenced by the electronic properties of the aromatic system. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. dalalinstitute.com
Research on related halogenated imidazoles has shown that N-protected derivatives are often used to control reactivity and improve solubility. For instance, studies on N-protected 2,4,5-tribromoimidazole have demonstrated that nucleophiles such as alkane or arene thiolates, as well as alkoxides, can selectively displace the bromine atom at the 2-position. rsc.org While this pertains to a different position on the imidazole (B134444) ring itself, it highlights the general susceptibility of halogenated benzimidazoles to nucleophilic attack. Intramolecular nucleophilic substitution has also been demonstrated in related systems, such as the cyclization of N-(2-iodoaryl)benzamidines to form the benzimidazole ring system under transition-metal-free conditions, showcasing the ability of the C-I bond to participate in C-N bond formation. researchgate.net
The substitution patterns are dependent on the nature of the nucleophile and the reaction conditions. Hard nucleophiles may react differently than soft nucleophiles, and the use of transition metal catalysts (e.g., palladium or copper) can dramatically alter the reaction pathways, enabling cross-coupling reactions that are otherwise difficult to achieve.
| Nucleophile Type | Potential Product | Reaction Conditions | Notes |
| Amines (R-NH₂) | 6-Amino-1H-benzimidazole derivatives | Often requires heat and/or catalyst (e.g., CuI) | Forms key intermediates for biologically active compounds. |
| Alkoxides (R-O⁻) | 6-Alkoxy-1H-benzimidazole derivatives | Strong base, polar aprotic solvent | Ether linkages can modify solubility and electronic properties. |
| Thiolates (R-S⁻) | 6-Thioether-1H-benzimidazole derivatives | Base, polar solvent | Thioether derivatives are common in various pharmaceutical agents. |
| Cyanide (CN⁻) | 6-Cyano-1H-benzimidazole | Transition metal catalysis (e.g., Pd(0)) | The cyano group is a versatile handle for further transformations. |
Annulation and Ring-Fused Heterocyclic System Formation
The carbon-iodine bond at the 6-position of 6-Iodo-1H-benzimidazole serves as a critical functional handle for the construction of annulated, or ring-fused, heterocyclic systems. These reactions significantly increase the structural complexity and diversity of the benzimidazole scaffold, leading to novel compounds with potentially enhanced biological or material properties. Annulation strategies often involve intramolecular or intermolecular cyclizations, frequently mediated by transition metals.
Palladium-catalyzed reactions are particularly prominent in this area. For instance, intramolecular direct arylation or Heck reactions can be employed to form new rings. nih.gov A synthetic strategy might involve first attaching a side chain to one of the nitrogen atoms of the benzimidazole ring, which contains a reactive site (like a double bond or an aromatic ring). The iodine at the 6-position can then react with this site under palladium catalysis to forge a new carbon-carbon bond, leading to a fused-ring system. This approach has been successfully used to create a variety of polycyclic frameworks from iodo-substituted heterocycles. nih.gov
Another powerful method involves iodine-promoted C-H bond amination. In this type of reaction, a suitably functionalized side chain on the benzimidazole nitrogen can be cyclized onto the benzene ring. While typically involving C-H activation, the presence of an iodo-substituent can influence the regioselectivity or be used in subsequent steps. For example, tricyclic heteroarenes can be synthesized from N1-substituted 2-hydrazinyl-1H-benzo[d]imidazole derivatives using iodine as an oxidant to promote cyclization. nih.gov
Furthermore, radical cyclization presents a metal-free alternative for annulation. The photochemistry of iodo-substituted benzimidazoles can generate a benzimidazolyl radical, which can then undergo intramolecular cyclization to form fused aromatic rings. acs.orgresearchgate.net This method is particularly effective for creating five-, six-, and seven-membered fused rings.
| Reaction Type | Reagents/Catalyst | Fused System Formed | Mechanism |
| Intramolecular Heck Reaction | Pd(0) catalyst, base | Polycyclic aromatic systems | Pd-catalyzed insertion, carbopalladation, β-hydride elimination. |
| Intramolecular Direct Arylation | Pd(II) catalyst, oxidant | Fused bi-aryl systems | C-H activation and C-C bond formation. |
| Radical Cyclization | Photochemical or chemical initiator | Fused aliphatic or aromatic rings | Homolytic cleavage of C-I bond, intramolecular radical addition. |
| Suzuki/Sonogashira Coupling & Cyclization | Pd catalyst, boronic acid/alkyne, base | Fused systems with aryl or alkynyl moieties | Cross-coupling followed by an intramolecular cyclization step. |
Photochemical Transformations and Reaction Mechanisms
The photochemistry of benzimidazole and its derivatives is characterized by two primary competing pathways: fixed-ring H-scrambling and ring-opening isomerizations. acs.orgresearchgate.net Upon UV irradiation, the fixed-ring pathway involves the cleavage of the N-H bond, which results in the formation of a benzimidazolyl radical and a hydrogen atom. researchgate.net The ring-opening pathway involves the cleavage of the five-membered imidazole ring. acs.orgresearchgate.net
For iodo-substituted benzimidazoles, the presence of the carbon-iodine bond introduces a distinct and often dominant photochemical reaction channel. The C-I bond is relatively weak and susceptible to homolytic cleavage upon exposure to UV light, generating a benzimidazol-6-yl radical and an iodine radical. This process is highly relevant to the chemical transformations of 6-Iodo-1H-benzimidazole.
Studies on 2-iodo-substituted benzimidazoles have shown that this photochemically generated benzimidazolyl radical is a key intermediate in the synthesis of aromatic ring-fused benzimidazoles. acs.orgresearchgate.net The radical can undergo subsequent substitution or cyclization reactions, providing an efficient route to complex heterocyclic structures. It is highly probable that 6-Iodo-1H-benzimidazole would follow a similar pathway, where irradiation leads to the formation of the benzimidazol-6-yl radical, which can then be trapped by other molecules or undergo intramolecular reactions if a suitable side chain is present.
A secondary photochemical process can involve the iodide ion (I⁻), which might be present as a counterion or formed during other reactions. In the presence of a photosensitizer and oxygen, iodide can be oxidized to form molecular iodine (I₂) and other reactive iodine species. nih.gov While the primary transformation of 6-Iodo-1H-benzimidazole involves the neutral molecule, any degradation or side reactions that produce iodide could trigger this secondary photochemistry, potentially leading to complex product mixtures.
| Photochemical Process | Key Intermediate | Primary Outcome | Mechanistic Detail |
| C-I Bond Homolysis | Benzimidazol-6-yl radical | Radical substitution or cyclization | Absorption of UV photon leads to cleavage of the weakest bond. |
| Fixed-Ring H-Scrambling | Benzimidazolyl radical + H atom | Tautomerization, Dimerization | Cleavage of the N-H bond. acs.orgresearchgate.net |
| Ring-Opening Isomerization | Isocyanoaniline species | Formation of open-ring isomers | Cleavage of the N1-C2 bond in the imidazole ring. acs.orgresearchgate.net |
Oxidative Reactivity and Degradation Pathways
The oxidative stability of 6-Iodo-1H-benzimidazole is a critical aspect of its chemical profile, particularly concerning its environmental fate and use in applications where oxidizing conditions are present. The benzimidazole ring is generally stable, but under strong oxidative stress, it can undergo degradation. The iodine substituent also plays a key role in the oxidative pathways.
Studies on the degradation of complex iodinated aromatic compounds, such as iodinated X-ray contrast media (ICMs), using advanced oxidation processes (AOPs) provide significant insight. ccspublishing.org.cnresearchgate.net These processes generate highly reactive species like hydroxyl radicals (HO•), which are potent oxidizing agents. The primary degradation pathways identified for ICMs include deiodination (cleavage of the C-I bond), oxidation of side chains, and eventual cleavage of the aromatic ring. ccspublishing.org.cnresearchgate.netnih.gov
For 6-Iodo-1H-benzimidazole, a likely primary degradation pathway under AOPs would be deiodination, where the hydroxyl radical attacks the carbon atom bearing the iodine, leading to its substitution with a hydroxyl group and the release of an iodide ion. This would form 6-hydroxy-1H-benzimidazole. Concurrently, hydroxyl radicals can attack the electron-rich benzimidazole ring, leading to the formation of hydroxylated intermediates and potentially opening of the imidazole or benzene ring. nih.gov
The degradation process can be complex, with multiple competing reactions. The initial deiodination step is significant because it removes the halogen, which can dramatically alter the toxicity and persistence of the compound. Subsequent oxidation of the resulting benzimidazole core can lead to smaller, more polar fragments and eventual mineralization to carbon dioxide, water, and inorganic ions under aggressive oxidative conditions. ccspublishing.org.cn
| Oxidative Process | Oxidizing Agent | Primary Degradation Pathway | Potential Products |
| Advanced Oxidation (AOPs) | Hydroxyl Radicals (HO•) | Deiodination, Ring Hydroxylation | 6-Hydroxy-1H-benzimidazole, dihydroxy-benzimidazoles, ring-opened products. ccspublishing.org.cnresearchgate.net |
| Chemical Oxidation | Strong oxidants (e.g., KMnO₄, O₃) | Ring Cleavage, Deiodination | Phthalic acid derivatives, smaller organic acids, iodide/iodate. |
| Iodine(III)-Catalyzed Oxidation | Hypervalent Iodine Reagents | C-N bond formation (synthesis) | Can lead to oxidative cyclization in precursor molecules. chemrxiv.org |
Advanced Spectroscopic and Structural Characterization of 6 Iodo 1h Benzimidazole;hydrochloride
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Iodo-1H-benzimidazole;hydrochloride in solution. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum, the protonated benzimidazole (B57391) ring exhibits distinct signals. The C2-H proton, located on the imidazole (B134444) portion of the molecule, is expected to appear as a singlet at a significantly downfield chemical shift, typically above 8.5 ppm, due to the deshielding effects of the adjacent protonated nitrogen atoms. The protons on the benzene (B151609) ring (H4, H5, and H7) will show characteristic splitting patterns. H5 and H7 are anticipated to appear as doublets, while H4 will likely be a singlet or a narrowly split doublet. The presence of the electron-withdrawing iodine atom at the C6 position influences the chemical shifts of the neighboring protons, particularly H5 and H7. The N-H protons of the imidazole ring are often observed as a broad signal, and their chemical shift can be highly dependent on the solvent and concentration due to proton exchange. beilstein-journals.org
The ¹³C NMR spectrum provides complementary data for structural confirmation. Due to the rapid tautomerism in unsubstituted benzimidazoles, pairs of carbon atoms (C4/C7 and C5/C6) can sometimes show averaged, single signals. beilstein-journals.org However, in the 6-iodo derivative, this symmetry is broken. The carbon atom C2 is expected to resonate at approximately 140-145 ppm. The carbons of the benzene ring will appear in the aromatic region (110-140 ppm). The C6 carbon, directly bonded to the iodine atom, will exhibit a chemical shift at a lower field (higher ppm value) compared to the other carbons due to the heavy atom effect of iodine. Conversely, the other carbons in the ring will be influenced by iodine's inductive and resonance effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆ Predicted values are based on known data for benzimidazole and substituted derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | ~9.3 (singlet) | ~142.0 |
| C4 | ~8.1 (singlet) | ~118.0 |
| C5 | ~7.7 (doublet) | ~128.0 |
| C6 | - | ~95.0 |
| C7 | ~7.9 (doublet) | ~125.0 |
| C3a | - | ~135.0 |
| C7a | - | ~133.0 |
| N1-H, N3-H | >13.0 (broad) | - |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure Confirmation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify functional groups and confirm the molecular structure of this compound by probing its vibrational modes.
The FT-IR spectrum is expected to show a prominent broad absorption band in the region of 3400-2800 cm⁻¹, which is characteristic of the N-H stretching vibrations of the protonated imidazole ring, often overlapping with aromatic C-H stretching vibrations (~3100-3000 cm⁻¹). rsc.orgresearchgate.net The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. Strong bands between 1620 cm⁻¹ and 1400 cm⁻¹ can be assigned to the C=N and C=C stretching vibrations within the fused ring system. nih.gov In-plane and out-of-plane N-H and C-H bending vibrations also give rise to characteristic absorptions in this region. The C-I stretching vibration is expected to appear at a much lower frequency, typically in the 600-500 cm⁻¹ range, which can be a diagnostic peak for the presence of the iodo-substituent.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the benzimidazole core and the C-I bond, which may be weak in the IR spectrum. The analysis of both FT-IR and Raman spectra allows for a comprehensive assignment of the fundamental vibrational modes of the molecule. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound Assignments are based on typical values for substituted benzimidazoles.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch (protonated) | 3400 - 2800 (broad) | FT-IR |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| C=N / C=C Ring Stretch | 1620 - 1400 | FT-IR, Raman |
| N-H Bending | 1550 - 1450 | FT-IR |
| C-H Bending | 1300 - 1000 (in-plane), 900 - 700 (out-of-plane) | FT-IR |
| C-I Stretch | 600 - 500 | FT-IR, Raman |
Mass Spectrometry Techniques (ESI-MS, FAB-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound. Soft ionization techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are particularly suitable for analyzing this salt.
Using ESI-MS in positive ion mode, the compound is expected to be detected as its protonated molecular ion, [M+H]⁺. Given the molecular formula of the free base (C₇H₅IN₂), the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 245. This peak confirms the molecular weight of the cationic portion of the salt.
Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing further structural information. A plausible fragmentation pathway for the [M+H]⁺ ion of 6-Iodo-1H-benzimidazole would involve the characteristic loss of a neutral hydrogen cyanide (HCN) molecule from the imidazole ring, a common fragmentation pattern for benzimidazoles. nist.gov Other potential fragmentation could involve the loss of the iodine atom.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Description |
| [M+H]⁺ | [C₇H₆IN₂]⁺ | ~245 | Protonated molecular ion |
| [M+H - HCN]⁺ | [C₆H₅IN]⁺ | ~218 | Loss of hydrogen cyanide |
| [M+H - I]⁺ | [C₇H₆N₂]⁺ | ~118 | Loss of iodine radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the conjugated π-system of the 6-Iodo-1H-benzimidazole cation. The benzimidazole core is a known chromophore that exhibits characteristic absorption bands in the UV region. nist.gov
Typically, benzimidazoles display two main absorption bands corresponding to π→π* electronic transitions. nih.gov For the parent benzimidazole, these bands appear around 245 nm, 271 nm, and 278 nm. nih.gov The introduction of an iodine atom at the 6-position is expected to modify the electronic properties of the chromophore. As a halogen, iodine can act as an auxochrome, and its presence is likely to cause a bathochromic (red) shift of the absorption maxima (λ_max) due to the extension of the conjugated system through its lone pair electrons. The protonation of the benzimidazole ring to form the hydrochloride salt can also influence the position and intensity of these absorption bands.
Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions
The crystal structure of this compound is expected to be dominated by a network of strong intermolecular interactions, primarily hydrogen bonds. The protonated benzimidazolium cation acts as a hydrogen bond donor through its two N-H groups, while the chloride anion (Cl⁻) serves as a primary hydrogen bond acceptor. This would likely result in the formation of robust N-H···Cl⁻ hydrogen bonds, which are a key feature in the crystal packing of similar hydrochloride salts. nih.gov
These hydrogen bonds can link the cations and anions into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.net In addition to hydrogen bonding, other non-covalent interactions, such as π-π stacking between the planar benzimidazole ring systems, may also play a significant role in stabilizing the crystal structure. researchgate.net The analysis of these interactions is crucial for understanding the solid-state properties of the compound.
Prototropic tautomerism is a fundamental characteristic of N-unsubstituted benzimidazoles. beilstein-journals.org For 6-Iodo-1H-benzimidazole, the mobile proton can reside on either N1 or N3, leading to two possible tautomers: 6-Iodo-1H-benzimidazole and 5-Iodo-1H-benzimidazole. While these forms are often in rapid equilibrium in solution, leading to averaged spectroscopic signals, one tautomer is typically "frozen out" or stabilized in the solid-state crystal lattice. nih.gov
Single-crystal X-ray diffraction can unambiguously determine which tautomeric form is present in the solid state. This is achieved by precisely locating the position of the hydrogen atom on either nitrogen of the imidazole ring. Furthermore, the bond lengths within the imidazole ring are sensitive to the location of the proton; the C=N double bond is typically shorter than the C-N single bond, providing secondary evidence for the assignment of the tautomer. The specific hydrogen bonding network within the crystal plays a critical role in stabilizing one tautomer over the other. nih.gov
Hirshfeld Surface Analysis for Intermolecular Contact Contribution
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it generates a unique three-dimensional surface for a molecule, which allows for the mapping of different properties, including intermolecular contact distances. The analysis provides a comprehensive picture of the crystal packing environment.
The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These are normalized to create a d_norm map, where red spots indicate contacts shorter than the van der Waals radii (representing strong interactions like hydrogen bonds), white areas represent contacts approximately equal to the van der Waals radii, and blue areas signify contacts longer than the van der Waals radii.
Given the absence of a published crystal structure for this compound, we can infer the likely contributions of intermolecular contacts from analyses performed on analogous benzimidazole structures. The primary interactions governing the crystal packing in such compounds are typically hydrogen bonds involving the imidazole nitrogen atoms and various van der Waals contacts. The presence of an iodine atom would also introduce the possibility of halogen bonding (I···N or I···Cl interactions), and the chloride counter-ion would be a strong hydrogen bond acceptor.
Below is an illustrative data table of intermolecular contact contributions for a representative benzimidazole derivative, which demonstrates the type of quantitative data obtained from a Hirshfeld surface analysis.
Table 1: Illustrative Intermolecular Contact Contributions for a Benzimidazole Derivative
| Interaction Type | Contribution (%) | Typical Features in Fingerprint Plot |
|---|---|---|
| H···H | 45 - 60% | Large, diffuse region in the center of the plot. |
| C···H / H···C | 15 - 25% | Displayed as distinct "wings" on either side of the central H···H region. |
| N···H / H···N | 5 - 15% | Sharp, spike-like features corresponding to strong N–H···N or N–H···Cl hydrogen bonds. |
| I···H / H···I | 3 - 8% | Specific points or small regions, indicative of weaker halogen-hydrogen contacts. |
| I···N / N···I | 1 - 5% | Points corresponding to potential halogen bonds, often appearing at short dₑ + dᵢ values. |
| C···C | 1 - 5% | Characteristic features at the periphery of the plot, indicating π-π stacking. |
Tautomerism Studies in Solution and Solid State
Prototropic tautomerism is a fundamental characteristic of N-unsubstituted benzimidazoles. beilstein-journals.orgnih.gov The proton on the imidazole ring can migrate between the two nitrogen atoms (N1 and N3), leading to two distinct but rapidly interconverting tautomeric forms. For a symmetrically substituted benzimidazole, this process is degenerate. However, for an unsymmetrically substituted compound like 6-Iodo-1H-benzimidazole, the two tautomers (6-iodo-1H-benzimidazole and 5-iodo-1H-benzimidazole) are non-equivalent and would exist in equilibrium. The presence of the hydrochloride salt would mean the benzimidazole ring is protonated, but the tautomeric exchange of the remaining N-H proton can still occur.
In Solution: In solution, the rate of this proton exchange is highly dependent on factors such as the solvent, temperature, and pH. researchgate.net In many common solvents at room temperature, the exchange is fast on the NMR timescale. researchgate.net This rapid interconversion results in a time-averaged NMR spectrum, where pairs of chemically non-equivalent atoms (e.g., C4/C7 and C5/C6) become magnetically equivalent and show a single averaged signal. beilstein-journals.org
To study the individual tautomers, the rate of exchange can be slowed by using specific solvents (like DMSO-d₆ or HMPA-d₁₈) that can engage in strong hydrogen bonding, or by performing variable-temperature NMR experiments at low temperatures. researchgate.net Under such "slow-exchange" conditions, separate signals for each tautomer can be resolved, allowing for the determination of the tautomeric ratio (KT) by integrating the respective proton or carbon signals.
In the Solid State: In the crystalline solid state, molecular motion is restricted, and the prototropic tautomerism is typically "blocked". beilstein-journals.org The molecule is locked into a single, preferred tautomeric conformation due to the specific intermolecular interactions (e.g., hydrogen bonding networks) present in the crystal lattice. beilstein-journals.org Solid-state NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CPMAS), are invaluable for studying tautomerism in this phase. beilstein-journals.org A solid-state ¹³C or ¹⁵N CPMAS NMR spectrum would show a distinct set of signals corresponding to only one of the possible tautomers, providing unambiguous evidence of the preferred form in the crystal. beilstein-journals.org
Table 2: Conceptual Data for Tautomeric Analysis of 6-Iodo-1H-benzimidazole
| State | Technique | Expected Observation | Information Gained |
|---|---|---|---|
| Solution (e.g., CDCl₃, RT) | ¹H, ¹³C NMR | Averaged signals for C4/C7 and C5/C6 positions due to rapid proton exchange. | Confirmation of dynamic tautomerism. |
| Solution (e.g., DMSO-d₆, low temp.) | ¹H, ¹³C NMR | Resolution of two distinct sets of signals for the 5-iodo and 6-iodo tautomers. | Tautomeric equilibrium constant (KT) from signal integration. |
| Solid State | ¹³C, ¹⁵N CPMAS NMR | A single set of sharp signals corresponding to one fixed tautomer. | Identification of the preferred tautomer in the crystal lattice. |
| Solid State | X-ray Crystallography | Direct localization of the proton on either N1 or N3. | Unambiguous determination of the solid-state tautomeric form and intermolecular interactions. |
Computational and Theoretical Investigations of 6 Iodo 1h Benzimidazole;hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.netresearchgate.net It is widely employed to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics like orbital energies. For 6-Iodo-1H-benzimidazole;hydrochloride, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide fundamental insights into its molecular behavior. nih.govdergipark.org.trresearchgate.net
The initial step in computational analysis involves molecular geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface. researchgate.net For 6-Iodo-1H-benzimidazole, this would yield precise bond lengths, bond angles, and dihedral angles. Studies on similar benzimidazole (B57391) derivatives have shown that DFT methods can predict geometric parameters that are in good agreement with experimental data from X-ray crystallography. nih.govuniv-mosta.dz
Following optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes:
Confirmation of a True Minimum: A stable molecule should have no imaginary frequencies, confirming that the optimized structure is a true energy minimum and not a transition state. uni-rostock.de
Prediction of Spectroscopic Data: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C-H stretching, N-H bending, and skeletal vibrations of the benzimidazole ring. scispace.comresearchgate.netscispace.com For instance, in related benzimidazoles, C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the N-H bending mode appears around 1560 cm⁻¹. researchgate.netscispace.com
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic properties and chemical reactivity. irjweb.comniscpr.res.in
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netajchem-a.comresearchgate.net These include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. niscpr.res.in
Chemical Softness (S): The reciprocal of hardness (S = 1/2η).
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).
| Parameter | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. |
| Electrophilicity Index (ω) | μ²/2η | Describes the propensity of a species to accept electrons. |
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. niscpr.res.in This analysis provides insight into the distribution of electrons and helps identify charge accumulation on specific atoms, which can influence dipole moment, polarizability, and other electronic properties. univ-mosta.dz In benzimidazole structures, nitrogen atoms typically carry negative charges, while hydrogen atoms attached to them are positively charged, which is crucial for understanding intermolecular interactions like hydrogen bonding. niscpr.res.in
The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the electron density surface, where different colors indicate regions of varying electrostatic potential.
Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. In benzimidazoles, these are typically found around the nitrogen atoms. nih.govnih.gov
Blue Regions: Indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. These are often located around acidic hydrogen atoms. nih.gov The MESP map is a valuable tool for predicting reactive sites for intermolecular interactions. researchgate.net
Quantum Chemical Descriptors and Structure-Reactivity Relationships
The various parameters calculated through DFT, such as the HOMO-LUMO gap and global reactivity descriptors, serve as quantum chemical descriptors . These descriptors are instrumental in establishing Structure-Reactivity Relationships (SRRs). researchgate.net By analyzing how these descriptors change with structural modifications—for example, the introduction of the iodine atom at the 6-position of the benzimidazole ring—researchers can predict the molecule's reactivity. nih.govacs.org
Molecular Dynamics Simulations and Conformational Analysis
While DFT calculations provide insights into a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.gov MD simulations model the physical movements of atoms and molecules, providing a view of the conformational flexibility and stability of the compound, often within a simulated biological environment (e.g., in water). nih.gov For this compound, an MD simulation could reveal how the molecule interacts with solvent molecules and explore its conformational landscape. nih.govresearchgate.net
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds. researchgate.net While the benzimidazole ring system is largely rigid, substituents could potentially have different orientations. Computational methods can be used to map the potential energy surface as a function of bond rotations to identify the most stable conformers and the energy barriers between them.
In Silico Studies for Structure-Activity Relationship (SAR) Derivations
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the structure-activity relationships of the broader class of 6-halogenated benzimidazoles have been the subject of computational analysis. These studies provide a framework for understanding the impact of substituents at the C6-position on the biological activity of the benzimidazole core.
Quantitative Structure-Activity Relationship (QSAR) models for the antiproliferative activity of a series of 6-halogen-substituted benzimidazoles have shed light on the importance of substituents at this position. These models have demonstrated that the properties at position 6, such as the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes, can significantly influence the compound's biological effects. mdpi.comnih.gov
For instance, a QSAR study on halogen- and amidino-substituted benzothiazoles and benzimidazoles highlighted that the descriptors related to the Burden eigenvalues (BELp1, weighted by polarizability, and BEHv6, weighted by atomic van der Waals volumes) were crucial in predicting cytotoxicity. mdpi.com While this study did not specifically include 6-iodo derivatives, it underscores the principle that the nature of the substituent at the 6-position directly modulates the molecule's interaction with biological systems.
Based on these general findings for 6-halobenzimidazoles, we can infer the potential contribution of the iodine atom in 6-Iodo-1H-benzimidazole to its activity profile. The iodine atom is the largest and least electronegative of the common halogens, which can lead to several unique properties:
Polarizability: Iodine's high polarizability can enhance van der Waals interactions with biological targets.
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms (like oxygen or nitrogen) in amino acid residues of target proteins. This type of interaction is increasingly recognized as a significant contributor to ligand-receptor binding affinity.
These characteristics suggest that the presence of iodine at the C6-position is a critical determinant of the molecule's biological activity, and its specific interactions would be highly dependent on the topology of the target binding site.
Table 1: Inferred Structure-Activity Relationship Contributions of the Iodo-Substituent at C6-Position
| Molecular Property | Influence on Activity | Rationale |
| Size | Can either enhance or diminish activity depending on the target's binding site topology. | The large van der Waals radius of iodine can promote favorable steric interactions or lead to clashes. |
| Polarizability | Likely enhances binding affinity through increased van der Waals and dispersion forces. | Iodine is highly polarizable, strengthening non-covalent interactions with the receptor. |
| Halogen Bonding Potential | Can significantly contribute to binding affinity and specificity. | The electropositive crown on the iodine atom can form directional halogen bonds with electron-rich atoms in the binding pocket. |
| Lipophilicity | Increases the overall lipophilicity of the molecule. | This can affect cell membrane permeability and interaction with hydrophobic pockets of target proteins. |
Theoretical Prediction of Molecular Interactions with Biomolecules
Benzimidazole scaffolds are known to interact with a variety of biomolecular targets through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The nitrogen atoms of the imidazole (B134444) ring can act as both hydrogen bond donors and acceptors. The fused benzene (B151609) ring provides a hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The introduction of an iodine atom at the 6-position is predicted to introduce specific types of interactions. Molecular modeling suggests that the iodine atom could participate in:
Hydrophobic Interactions: The lipophilic nature of the iodine atom would favor interactions with hydrophobic pockets within a protein's binding site.
Halogen Bonding: As mentioned previously, the iodine atom can form halogen bonds with backbone carbonyl oxygens or the side chains of amino acids such as serine, threonine, aspartate, and glutamate. This directional interaction can significantly enhance the binding affinity and selectivity of the compound.
For example, in the context of kinase inhibition, a common target for benzimidazole derivatives, the iodine atom could be oriented towards a region of the ATP-binding site that can accommodate its size and participate in favorable interactions. Similarly, when targeting DNA or DNA-associated enzymes, the iodo-substituent could influence groove binding or intercalative interactions.
Table 2: Predicted Molecular Interactions of 6-Iodo-1H-benzimidazole with Biomolecular Targets
| Interaction Type | Potential Interacting Residues/Moieties | Significance |
| Hydrogen Bonding | Asp, Glu, Ser, Thr, Gln, Asn, Backbone C=O and N-H | Anchors the ligand within the binding site. |
| π-π Stacking | Phe, Tyr, Trp, His | Stabilizes the binding of the aromatic benzimidazole core. |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Met, Pro | Contributes to the overall binding affinity, particularly in nonpolar pockets. |
| Halogen Bonding | Backbone C=O, Ser, Thr, Asp, Glu | Provides additional binding affinity and specificity due to the presence of the iodine atom. |
Role As a Molecular Scaffold in Advanced Material and Chemical Sciences
Applications in Organic Light-Emitting Devices (OLEDs) and Optoelectronics
The benzimidazole (B57391) core is a well-established building block in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. Its electron-deficient nature makes it a suitable component for electron-transporting or host materials. The introduction of substituents onto the benzimidazole ring allows for the fine-tuning of the material's electronic and photophysical properties, such as the emission color, quantum efficiency, and charge carrier mobility.
While specific research on the application of 6-Iodo-1H-benzimidazole hydrochloride in OLEDs is not extensively documented in publicly available literature, the general principles of molecular design for OLED materials suggest that the iodo-substituent could influence the compound's properties in several ways. The heavy iodine atom could potentially enhance spin-orbit coupling, which might favor phosphorescence, a desirable trait for achieving high internal quantum efficiencies in OLEDs. However, it could also lead to non-radiative decay pathways, potentially quenching fluorescence.
Further research would be necessary to synthesize and characterize the electroluminescent properties of 6-Iodo-1H-benzimidazole and to evaluate its performance in an OLED device.
Development of Organic Corrosion Inhibitors
Benzimidazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. rsc.orgnih.govorientjchem.orgresearchgate.net Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. rsc.org This adsorption occurs through the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal. rsc.org
The presence of substituents on the benzimidazole ring can significantly influence the inhibition efficiency. While specific studies detailing the corrosion inhibition performance of 6-Iodo-1H-benzimidazole hydrochloride are limited, the principles of corrosion inhibition by halogenated organic compounds provide some insights. Halogen atoms, being electronegative, can affect the electron density distribution in the molecule, which in turn influences its adsorption characteristics on the metal surface.
The adsorption of benzimidazole derivatives on a metal surface can be described by various adsorption isotherms, with the Langmuir adsorption isotherm being frequently reported. orientjchem.orgresearchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net Electrochemical studies, such as potentiodynamic polarization, are commonly used to evaluate the effectiveness of corrosion inhibitors. nih.govresearchgate.netpeacta.org These studies can determine the inhibition efficiency and classify the inhibitor as anodic, cathodic, or mixed-type. For many benzimidazole derivatives, a mixed-type inhibition behavior is observed, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. orientjchem.orgpeacta.org
A hypothetical representation of the data that could be obtained from such studies for a benzimidazole derivative is presented in the table below.
| Inhibitor Concentration (M) | Corrosion Current Density (A/cm²) | Inhibition Efficiency (%) |
|---|---|---|
| 0 | 1.00E-04 | 0 |
| 1.00E-05 | 5.00E-05 | 50 |
| 1.00E-04 | 2.00E-05 | 80 |
| 1.00E-03 | 5.00E-06 | 95 |
Utilization in Optical Sensing and Bioimaging
The benzimidazole scaffold is a versatile platform for the development of fluorescent probes for optical sensing and bioimaging. rsc.orgrsc.orgnih.govnih.govmdpi.comelsevierpure.com The photophysical properties of these probes, such as their absorption and emission wavelengths and fluorescence quantum yield, can be tailored by introducing various functional groups onto the benzimidazole ring system. These probes can be designed to exhibit a "turn-on" or "turn-off" fluorescence response upon binding to a specific analyte, such as metal ions or biologically relevant molecules. rsc.orgrsc.org
While there is a lack of specific studies on the use of 6-Iodo-1H-benzimidazole hydrochloride as an optical sensor, theoretical studies on closely related structures, such as 6-(1H-benzimidazole)-2-naphthalenol, suggest the potential for developing fluorescent probes from this class of compounds. nih.govnih.gov The introduction of substituents can modulate the electronic properties and the intramolecular charge transfer (ICT) characteristics of the molecule, which are crucial for its function as a fluorescent sensor. nih.gov
For example, a benzimidazole-based fluorescent sensor can be designed to selectively detect metal ions like Zn²⁺. rsc.orgnih.gov The binding of the metal ion to the benzimidazole ligand can lead to a chelation-enhanced fluorescence (CHEF) effect, resulting in a significant increase in the fluorescence intensity. rsc.org Such probes can be used for the detection of metal ions in biological systems, enabling applications in cellular imaging. rsc.org
The table below illustrates the hypothetical fluorescence properties of a benzimidazole-based probe in the absence and presence of a target analyte.
| Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Intensity (a.u.) |
|---|---|---|---|
| Probe only | 350 | 450 | 100 |
| Probe + Analyte | 350 | 450 | 1000 |
Ligand Design for Metal Chelates and Coordination Chemistry
The benzimidazole moiety is a prominent ligand in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs of electrons, which can coordinate to metal ions. nih.govnih.govnih.govekb.egjocpr.comechemcom.com This allows for the formation of a wide variety of metal complexes with diverse structures and applications, including catalysis and materials science. nih.govresearchgate.netresearchgate.net
The synthesis of metal complexes with benzimidazole-derived ligands can be achieved through various methods, including electrochemical synthesis. rsc.org The resulting complexes can be characterized by techniques such as X-ray crystallography to determine their precise three-dimensional structure. rsc.orgnih.gov The crystal structure reveals important information about the coordination geometry of the metal ion and the binding mode of the ligand.
The table below provides a hypothetical summary of the properties of a metal complex with a benzimidazole-derived ligand.
| Metal Ion | Ligand | Coordination Number | Geometry |
|---|---|---|---|
| Cu(II) | Benzimidazole Derivative | 4 | Square Planar |
| Zn(II) | Benzimidazole Derivative | 4 | Tetrahedral |
| Co(II) | Benzimidazole Derivative | 6 | Octahedral |
Pre Clinical Biological Research and Molecular Interaction Studies
Investigation of Antimicrobial Activity Against Pathogens (in vitro)
Benzimidazole (B57391) derivatives have demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of various pathogenic microorganisms. nih.govresearchgate.net These compounds are effective against both bacterial and fungal strains, with some also showing potential against protozoa and mycobacteria. nih.govnih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of benzimidazole have been shown to possess significant antibacterial properties. researchgate.netijbbb.org Studies have reported the efficacy of various substituted benzimidazoles against both Gram-positive and Gram-negative bacteria. For instance, certain novel N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated potent activity against strains like Escherichia coli, Streptococcus faecalis, and methicillin-susceptible Staphylococcus aureus (MSSA). nih.gov In one study, synthesized benzimidazole derivatives were effective against clinical isolates of E. coli and S. aureus that were resistant to norfloxacin, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 µg/ml. biomedpharmajournal.org Another study highlighted that hybrid molecules of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria. semanticscholar.orgresearchgate.net
Antibacterial Activity of Benzimidazole Derivatives
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (3) | Gram-negative clinical isolates | 6.25-12.5 | biomedpharmajournal.org |
| 2-methyl-1H-benzimidazole | Gram-negative clinical isolates | 6.25-12.5 | biomedpharmajournal.org |
| 1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (3) | Gram-positive clinical isolates | 6.25-12.5 | biomedpharmajournal.org |
| 2-methyl-1H-benzimidazole | Gram-positive clinical isolates | 6.25-12.5 | biomedpharmajournal.org |
| 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide | S. aureus | 3.91 | researchgate.net |
| 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide | E. coli | 7.81 | researchgate.net |
Antifungal Activity Against Fungal Species
The antifungal potential of benzimidazole derivatives has been well-documented. researchgate.netresearchgate.net These compounds often work by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov For example, a series of benzimidazole-oxadiazole compounds showed moderate to potent antifungal activities against various Candida species. nih.gov Specifically, compounds 4h and 4p in one study were highly effective against C. albicans, with MIC50 values of 1.95 µg/mL, which is comparable to the standard drug Amphotericin B. nih.gov Another study found that 2- and 1,2-substituted benzimidazole derivatives displayed significant inhibitory activity against Candida strains, with mean MIC values ranging from 104.6 µg/mL to 151.78 µg/mL. researchgate.net
Antifungal Activity of Benzimidazole Derivatives
| Compound | Fungal Species | Activity (MIC50 in µg/mL) | Reference |
|---|---|---|---|
| Compound 4p (benzimidazole-oxadiazole derivative) | C. albicans | 1.95 | nih.gov |
| Compound 4p (benzimidazole-oxadiazole derivative) | C. krusei | 7.8 | nih.gov |
| Compound 4p (benzimidazole-oxadiazole derivative) | C. parapsilopsis | 31.25 | nih.gov |
| Ketoconazole (Control) | C. albicans | 7.8 | nih.gov |
| Amphotericin B (Control) | C. albicans | 1.95 | nih.gov |
Antiprotozoal and Antileishmanial Effects (in vitro)
Research has also explored the efficacy of benzimidazole derivatives against protozoan parasites, particularly Leishmania species. nih.govmdpi.comnih.gov A study on two sets of benzimidazole derivatives found that most of the tested compounds were active against both Leishmania tropica and Leishmania infantum promastigotes, with IC50 values in the low micromolar to sub-micromolar range. nih.gov One quaternized 2-(long chain)alkyl benzimidazole, compound 8, was found to be significantly more potent than the reference drug miltefosine. nih.gov Another derivative, 2-(4-chlorobenzyl)-1-lupinyl-5-trifluoromethylbenzimidazole (compound 28), also showed potency greater than miltefosine. nih.gov Furthermore, certain N-alkyl benzimidazole-based compounds have shown potential inhibitory activity against Leishmania major promastigotes. mdpi.com
Antitubercular Potential (in vitro)
The potential of benzimidazole derivatives as antitubercular agents is an active area of research. nih.govamazonaws.comnih.gov Various studies have reported the in vitro activity of these compounds against Mycobacterium tuberculosis. nih.govresearchgate.net For instance, 1H-benzo[d]imidazole derivatives have exhibited antitubercular activity at nanomolar concentrations. nih.gov Research has also shown that 2,5,6-trisubstituted benzimidazoles possess strong anti-TB activity. nih.govnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of enzymes crucial for the synthesis of the mycobacterial cell wall, such as DprE1. researchgate.net
Evaluation of Antiproliferative and Anticancer Activity in Cell Lines (in vitro)
Benzimidazole derivatives are recognized for their significant antiproliferative and anticancer properties, with various mechanisms of action identified. nih.govresearchgate.net These compounds have been shown to induce apoptosis, inhibit crucial enzymes in cancer progression, and interfere with cell cycle processes. nih.gov
Inhibition of Specific Cellular Processes (e.g., Tubulin Polymerization, CDK2 Inhibition)
A key mechanism through which some benzimidazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization. researchgate.netresearchgate.netnih.govmdpi.com This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. researchgate.netnih.gov For example, one study identified a benzimidazole derivative, compound 7n, that inhibited tubulin polymerization with an IC50 of 5.05±0.13 μM and caused G2/M phase arrest in SK-Mel-28 cancer cells. researchgate.netnih.gov
Another important target for benzimidazole-based anticancer agents is cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle progression. nih.govresearchgate.netjove.comresearchgate.net A series of benzimidazole-oxindole hybrids were identified as potent dual inhibitors of CDK2 and GSK-3β. jove.com One hybrid, 8v, exhibited an IC50 value of 0.04 µM for CDK2. jove.com Similarly, other synthesized benzimidazole derivatives have shown robust CDK2 inhibitory effects, with IC50 values in the sub-micromolar range, suggesting their potential as targeted cancer therapeutics. colab.ws
Anticancer Activity of Benzimidazole Derivatives
| Compound | Target/Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 7n (Benzimidazole derivative) | Tubulin Polymerization | 5.05 ± 0.13 µM | nih.gov |
| Compound 12j (Benzimidazole derivative) | Tubulin Polymerization | 5.65 ± 0.05 μM | researchgate.net |
| Compound 8v (Benzimidazole-oxindole hybrid) | CDK2 Inhibition | 0.04 µM | jove.com |
| Compound 2a (Benzimidazole derivative) | CDK2 Inhibition | 0.76 ± 0.28 µM | colab.ws |
| Compound 2c (Benzimidazole derivative) | CDK2 Inhibition | 0.84 ± 0.075 µM | colab.ws |
| Compound 4c (Benzimidazole-based derivative) | Leukemia Cell Line (GI50) | Selective with ratio of 5.96 | nih.gov |
| se-182 (Benzimidazole derivative) | HepG2 Cells | 15.58 µg/mL | |
| se-182 (Benzimidazole derivative) | A549 Cells | 15.80 µg/mL |
Induced Apoptotic Activity in Cell Models
Benzimidazole derivatives have demonstrated significant potential as agents that can induce apoptosis, or programmed cell death, a crucial process in the development and treatment of cancer. Studies on various cancer cell lines have shown that certain halogenated benzimidazoles can trigger apoptotic pathways. For instance, some derivatives induce apoptosis by modulating the levels of key regulatory proteins. Research has indicated that these compounds can increase the expression of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2.
In comparative studies, a benzimidazole derivative known as SN-6 was found to induce significantly higher levels of both early and late apoptosis in DLD-1 (colorectal adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines when compared to the conventional chemotherapy drug, cisplatin. nih.gov This highlights the potent pro-apoptotic activity of the benzimidazole core structure in cancer cells that may be resistant to standard treatments. nih.gov Further research into N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole has also confirmed their pro-apoptotic capabilities, underscoring the potential of halogenated benzimidazoles in oncology research.
Table 1: Observed Apoptotic Effects of Benzimidazole Derivatives in Cell Models
| Compound Class | Cell Line(s) | Key Findings |
| Halogenated Benzimidazoles | Various Cancer Cells | Increased expression of caspase-3, caspase-8, and Bax; Decreased expression of Bcl-2. |
| SN-6 (Benzimidazole derivative) | DLD-1, MDA-MB-231 | Significantly higher induction of early and late apoptosis compared to cisplatin. nih.gov |
| Tetrabromo-1H-benzimidazole derivatives | Leukemia and Breast Cancer Cells | Confirmed pro-apoptotic activity. |
Antiviral Activity Investigations (in vitro)
The benzimidazole scaffold has been a foundation for the development of various antiviral agents. In vitro studies have revealed that derivatives of benzimidazole can inhibit the replication of a range of viruses through different mechanisms.
One notable area of investigation is their effect on the Hepatitis C Virus (HCV). Certain benzimidazole-based compounds act as non-nucleoside inhibitors of the HCV RNA-dependent RNA polymerase (RdRP), an enzyme essential for viral replication. These compounds are believed to bind to an allosteric site on the enzyme, inducing a conformational change that ultimately blocks its function.
Furthermore, research has identified antiviral activity of other benzimidazole derivatives against different viruses. For example, specific novel 1-substituted 5-nitro-1H-benzimidazoles have shown promising in vitro activity against the rotavirus Wa strain, a common cause of severe diarrhea in infants. Other studies have explored the potential of benzimidazole-containing compounds against influenza viruses, indicating a broad spectrum of potential antiviral applications for this chemical class.
Enzyme Modulation and Receptor Binding Studies (in vitro)
The biological activity of benzimidazole derivatives is often attributed to their ability to interact with and modulate the function of various enzymes and cellular receptors. In vitro assays have been crucial in elucidating these molecular interactions.
Some benzimidazole derivatives have been evaluated for their potential to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. Studies have shown that certain 1H-benzimidazole derivatives exhibit moderate inhibitory activity against both AChE and BChE.
In the context of inflammation, cyclooxygenase (COX) enzymes are key targets. In silico studies involving molecular docking have been performed to analyze the inhibitory effect of synthesized benzimidazoles on COX-1 and COX-2. plantarchives.org These computational models predict that benzimidazole derivatives can bind to the active sites of COX enzymes, suggesting a potential mechanism for anti-inflammatory activity. plantarchives.org
Serine proteases are a class of enzymes involved in numerous physiological and pathological processes. Human leukocyte elastase (HLE), a type of serine protease released by neutrophils, plays a role in inflammatory diseases. frontiersin.org While direct studies on 6-Iodo-1H-benzimidazole are limited, the broader class of benzimidazole derivatives has been investigated for protease inhibition. For example, 2-(2-Hydroxy-3-alkoxyphenyl)-1H-benzimidazole-5-carboxamidine derivatives have been identified as potent inhibitors of urokinase-type plasminogen activator, another serine protease. nih.gov This suggests that the benzimidazole scaffold can be adapted to target specific serine proteases.
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is often linked to diseases like cancer. Benzimidazole derivatives represent a significant family of protein kinase inhibitors.
Protein Kinase CK2: Halogenated benzimidazoles are well-documented as ATP-competitive inhibitors of protein kinase CK2, an enzyme that is often overexpressed in cancer cells and promotes cell growth and survival. By blocking the ATP-binding pocket of CK2, these compounds can inhibit its activity and induce apoptosis in cancer cells. Studies have shown that iodine-substituted benzimidazole derivatives are particularly potent inhibitors of CK2 and related atypical kinases like Rio1.
Phosphoinositide 3-kinase delta (PI3Kδ): PI3Kδ is another important target, especially for inflammatory diseases and leukocyte malignancies. A structure-based design approach has led to the identification of potent and highly selective benzimidazole-based inhibitors of PI3Kδ. These inhibitors achieve their selectivity through strong interactions with specific amino acid residues, such as Trp760, in the enzyme's binding pocket.
Table 2: In Vitro Protein Kinase Inhibition by Benzimidazole Derivatives
| Target Kinase | Compound Class | Mechanism of Action | Notable Finding |
| Protein Kinase CK2 | Halogenated Benzimidazoles | ATP-competitive inhibition | Iodine derivatives show high potency. |
| PI3Kδ | Benzimidazole-based inhibitors | Selective binding to active site | Strong interaction with Trp760 confers selectivity. |
The renin-angiotensin system is a key regulator of blood pressure, with the Angiotensin II Type 1 (AT₁) receptor being a central component. Blockade of this receptor is a well-established strategy for treating hypertension. Several highly successful antihypertensive drugs, such as candesartan and telmisartan, are built upon a benzimidazole core.
In vitro radioligand binding assays are used to determine the ability of new compounds to displace Angiotensin II from the AT₁ receptor. Numerous studies have synthesized and evaluated substituted benzimidazole derivatives, demonstrating their potent antagonism of the AT₁ receptor. For example, a novel c-substituted fluorophenyl benzimidazole has been shown to effectively block Angiotensin II-induced contractions in isolated rat arteries, confirming its AT₁ receptor blocking potential. These findings validate the benzimidazole structure as a privileged scaffold for the design of potent AT₁ receptor antagonists.
Interaction with Nucleic Acids (e.g., CT-DNA Binding via Intercalation)
The interaction between small molecules and nucleic acids is a fundamental aspect of drug discovery, particularly for anticancer and antimicrobial agents. Benzimidazole derivatives have been a subject of interest in this area, with studies indicating that their mode of binding to DNA can vary significantly based on their structural characteristics. nih.gov
Investigations into the DNA binding properties of different benzimidazole compounds have shown that both intercalation and groove-binding are possible mechanisms. nih.gov The specific mode of interaction is often dependent on the size and conformation of the benzimidazole derivative. nih.gov For instance, some dicationic benzimidazole compounds have been found to bind strongly to the minor groove of DNA, particularly at sequences rich in adenine-thymine (AT) base pairs. nih.gov This binding is selective, with negligible interaction observed with guanine-cytosine (GC) rich DNA or with RNA. nih.gov
Spectroscopic techniques, such as UV-visible and circular dichroism, along with viscosity measurements, are commonly employed to elucidate these interactions. nih.govnih.gov For example, a study on a novel pyrazolo[1,5-a]indole derivative, which contains a related heterocyclic system, demonstrated interaction with calf thymus DNA (ct-DNA) through both intercalation into the base pairs and attachment to the helix exterior. nih.gov Fluorescence quenching and viscosity measurements supported a classical intercalative mode, where the molecule inserts itself between the DNA base pairs. nih.gov Such studies provide insight into the structural basis for the biological activities of these compounds.
Anti-inflammatory and Analgesic Activity Studies (in vitro)
Benzimidazole derivatives have been extensively investigated for their potential as anti-inflammatory and analgesic agents. nih.govresearchgate.net These studies often focus on the inhibition of key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), lipoxygenase (LOX), and phospholipase A2 (sPLA2), as well as pro-inflammatory cytokines like TNF-α and IL-6. nih.govresearchgate.net
Numerous non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting both COX-1 and COX-2 enzymes. nih.gov Research has focused on developing selective COX-2 inhibitors to reduce the side effects associated with COX-1 inhibition. ekb.eg Several newly synthesized benzimidazole derivatives have shown promising in vitro COX-2 inhibition, with some compounds exhibiting IC50 values lower than standard drugs like indomethacin and ibuprofen. nih.govekb.eg
The anti-inflammatory potential of these derivatives is often assessed using in vitro assays, such as the Luminol-enhanced chemiluminescence assay. nih.gov Molecular docking studies are also frequently used to understand the binding mechanisms of these compounds with their target enzymes. nih.govekb.eg These computational studies help in elucidating the structure-activity relationships and guide the design of more potent inhibitors. biotech-asia.org The benzimidazole scaffold is considered a preferred pharmacophore for developing analgesic and anti-inflammatory agents that can act on various clinically validated targets. nih.gov
Table 1: In Vitro Anti-inflammatory Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Assay | Target | Key Findings | Reference(s) |
|---|---|---|---|---|
| 2-substituted benzimidazoles | Luminol-enhanced chemiluminescence | COX enzymes, Aldose reductase, Phospholipase A2 | Compounds B2, B4, B7, and B8 showed IC50 values lower than ibuprofen. | nih.govnih.gov |
| Novel benzimidazole derivatives (4a, 4b, 5, 6, 9) | In vitro COX inhibition | COX-2 | Showed selective COX-2 inhibition with IC50 values ranging from 0.13 to 0.27 µM, compared to indomethacin (IC50 of 0.41 µM). | ekb.eg |
| Benzimidazole derivatives with trifluoromethyl and methoxy substitutions | Inhibition of pro-inflammatory enzymes and cytokines | sPLA2-V, 5-LOX, TNF-α, IL-6 | Strong inhibition of secretory phospholipases A2 and potent 5-lipoxygenase inhibition was observed. | researchgate.net |
| Pyrazole (B372694) derivatives of benzimidazole | Carrageenan-induced rat paw edema (in vivo, reflects in vitro mechanisms) | General inflammation | Compound 1d showed moderate activity (60.60% inhibition at 200 mg/kg). | scialert.net |
Anthelmintic Activity Against Invertebrate Species (in vitro)
Benzimidazole-based compounds, such as albendazole and mebendazole, are widely used as anthelmintic drugs. wjpmr.com Consequently, there is ongoing research to discover novel benzimidazole derivatives with potent activity against various helminth species, driven by the need to overcome emerging drug resistance. nih.gov
In vitro screening is a primary method for identifying promising new anthelmintic candidates. These assays typically involve exposing larval or adult stages of parasitic nematodes to the test compounds and observing effects on motility or survival. nih.gov For example, studies have evaluated the in vitro activity of benzimidazole derivatives against gastrointestinal nematodes like Trichuris muris and Heligmosomoides polygyrus. nih.gov A primary screening might involve testing the compounds at a single concentration to identify those that cause significant inhibition of larval motility, followed by the determination of the half-maximal inhibitory concentration (IC50) for the most active compounds. nih.gov
Another common model for in vitro anthelmintic screening is the use of the adult Indian earthworm, Pheretima posthuma. wjpmr.com In these assays, the time taken for paralysis and death of the worms is recorded at different concentrations of the test compounds. wjpmr.com Such studies have demonstrated that certain benzimidazole derivatives can exhibit significant anthelmintic effects, with some showing activity comparable to the standard drug piperazine citrate. wjpmr.com
Table 2: In Vitro Anthelmintic Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Organism(s) | Assay | Key Findings | Reference(s) |
|---|---|---|---|---|
| Benzimidazole derivatives (BZ6, BZ12) | Trichuris muris (L1 larvae) | Motility inhibition | Showed potent activity with IC50 values < 10 µM. | nih.govresearchgate.net |
| 2-(3,5-dimethylphenyl)-1H-benzimidazole | Pheretima posthuma (earthworm) | Time to paralysis and death | Activity was comparable to the standard, Piperazine citrate, at a concentration of 80 mg/ml. | wjpmr.com |
Antioxidant Activity Investigations
Reactive oxygen species (ROS) can cause oxidative stress, which is implicated in various chronic diseases. mdpi.com Antioxidants can mitigate this damage by neutralizing free radicals. The benzimidazole scaffold has been explored for its antioxidant potential, with various derivatives being synthesized and evaluated through a range of in vitro assays. mdpi.comresearchgate.netimist.ma
Commonly used methods to assess antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, reducing power assays, β-carotene bleaching inhibition, and inhibition of lipid peroxidation. mdpi.com For instance, the DPPH assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH radical. researchgate.net
Studies on newly synthesized benzimidazole derivatives have shown that they can possess significant antioxidant activity, although the potency varies depending on the specific substitutions on the benzimidazole ring. mdpi.comd-nb.info Some derivatives have demonstrated radical scavenging activity with IC50 values superior to that of the standard antioxidant BHT (butylated hydroxytoluene). researchgate.net Other investigations have focused on the inhibition of lipid peroxidation in rat liver microsomes, another important measure of antioxidant capacity. nih.gov These studies indicate that the benzimidazole nucleus can be a promising framework for the development of new antioxidant agents. imist.ma
Table 3: In Vitro Antioxidant Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Assay | Key Findings | Reference(s) |
|---|---|---|---|
| 2-(1H-1,3-benzodiazol-2-yl) phenol (1b) and 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol (5b) | DPPH scavenging, ferric ion reducing power, β-carotene bleaching inhibition, TBARS | Both compounds showed significant antioxidant potential across multiple assays. | mdpi.com |
| 2-aryl benzimidazole derivatives | DPPH radical scavenging | Showed potent antioxidant activity with IC50 values ranging from 1.054-19.05 µg/ml, compared to BHT (26.96 µg/ml). | researchgate.net |
| Benzoxazole, benzimidazole, and benzothiazole derivatives | Superoxide radical scavenging, DPPH scavenging, lipid peroxidation inhibition | Certain benzimidazole derivatives strongly inhibited lipid peroxidation. | d-nb.info |
| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives | Inhibition of lipid peroxidation (LPO) | Compound 3 (p-bromophenyl substituent) showed 57% inhibition of LPO, compared to BHT (65% inhibition). | nih.gov |
Future Research Directions for 6 Iodo 1h Benzimidazole;hydrochloride
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under harsh acidic conditions or high temperatures. nih.govresearchgate.net While effective, these methods can lack efficiency and present environmental concerns. Future research is poised to develop more innovative and sustainable synthetic routes to 6-Iodo-1H-benzimidazole and its derivatives.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and increase yields for the synthesis of other substituted benzimidazoles. nih.govsemanticscholar.org Applying microwave irradiation to the condensation of 4-iodo-1,2-phenylenediamine with reagents like formic acid could offer a more efficient and greener pathway. nih.govchemicalbook.com Studies have demonstrated that microwave-assisted methods can increase yields by 7% to 22% while reducing reaction times from 6–12 hours to just 10–15 minutes. nih.gov
Novel Catalytic Systems: The use of heterogeneous catalysts, such as metal nanoparticles (e.g., nano-Fe2O3) or solid-supported acids, can facilitate easier product purification and catalyst recycling, aligning with the principles of green chemistry. chemmethod.comresearchgate.net Research into catalysts like ceric ammonium (B1175870) nitrate (B79036) in polyethylene (B3416737) glycol (PEG) or the use of aqueous boric acid solution at room temperature has shown promise for other benzimidazoles and could be adapted for iodinated analogs. chemmethod.com
Photocatalytic Methods: A truly sustainable approach involves using light to drive chemical reactions. Research into the photocatalytic synthesis of benzimidazoles from a nitro compound and an alcohol (like ethanol) has been reported. cnr.it This tandem process uses a photocatalyst to dehydrogenate the alcohol to form the necessary aldehyde while also producing the hydrogen needed to reduce the nitro group, representing a highly sustainable, one-pot process. cnr.it
| Method | Potential Advantages | Relevant Findings for Benzimidazoles |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Reaction times cut from 6-12 hours to 10-15 minutes; yields increased by up to 22%. nih.gov |
| Novel Catalysis | Catalyst recyclability, milder reaction conditions, reduced waste. | Nano-Fe2O3, ceric ammonium nitrate, and aqueous boric acid have been used effectively. chemmethod.comresearchgate.net |
| One-Pot Reactions | Higher efficiency, less solvent waste, simplified procedures. | Copper-catalyzed three-component reactions have been developed for benzimidazole (B57391) synthesis. organic-chemistry.org |
| Photocatalysis | Use of renewable energy (light), sustainable reagents (e.g., ethanol). | Tandem reactions can produce benzimidazoles from nitro compounds and alcohols. cnr.it |
Advanced Structure-Activity Relationship Studies for Specific Target Engagement
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. rroij.comnih.gov For 6-Iodo-1H-benzimidazole;hydrochloride, the iodine atom at the 6-position is a critical feature. Future SAR studies should systematically explore how modifications to this scaffold impact its interaction with specific biological targets.
Key research objectives include:
Bioisosteric Replacement: Replacing the iodine atom with other halogens (Br, Cl, F) or pseudo-halogens (e.g., -CN, -CF3) can help determine the specific role of the iodo group in target engagement. This could be related to its size, polarizability (which can facilitate halogen bonding), or its role as a leaving group in certain interactions.
Target-Specific SAR: Benzimidazoles are known to interact with a wide array of biological targets, including enzymes like polymerases, kinases, and topoisomerases, as well as acting as DNA minor groove binders. nih.govnih.govrroij.com Future SAR studies should be focused on specific, well-defined targets. For instance, if targeting a particular enzyme, studies would focus on optimizing interactions with key residues in the active site, such as Asn46 and Asp73 in E. coli DNA gyrase B. nih.govnih.gov
| Position of Modification | Type of Substituent | Potential Impact on Activity |
| N-1 | Alkyl chains, substituted phenyl rings | Influences solubility, pharmacokinetic properties, and steric interactions within the binding pocket. nih.gov |
| C-2 | Aryl groups, heterocyclic rings, amines | Directly interacts with target proteins; can enhance binding to viral polymerases or proteases. rroij.com |
| C-6 (Iodo replacement) | Other halogens (Br, Cl), pseudo-halogens (CN, CF3) | Modulates electronic properties, potential for halogen bonding, and overall lipophilicity. |
Development of this compound as a Precursor for Complex Molecular Architectures
The presence of the iodo-substituent makes 6-Iodo-1H-benzimidazole a valuable building block for constructing more complex and potentially more potent molecules. The carbon-iodine bond is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Future research in this area should focus on:
Palladium-Catalyzed Cross-Coupling Reactions: This is a major area for development. Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (coupling with amines or sulfonamides), Sonogashira (coupling with terminal alkynes), and Heck reactions can be used to attach a wide array of molecular fragments to the 6-position of the benzimidazole ring. nih.govnih.gov These reactions have been successfully applied to functionalize the 5(6)-position of bromo-benzimidazoles to create libraries of potential enzyme inhibitors. nih.govnih.gov
Synthesis of Bis-benzimidazoles: Linking two 6-Iodo-1H-benzimidazole units or connecting it to another heterocyclic scaffold can lead to molecules with novel biological properties, such as enhanced DNA binding affinity. nih.gov Bis-benzimidazoles are known to be potent DNA minor groove-binding ligands. nih.gov
Creation of Hybrid Molecules: The iodo-benzimidazole core can be coupled with other known pharmacophores to create hybrid molecules. For example, linking it to a pyrazole (B372694) or thieno[2,3-d]pyrimidine (B153573) moiety could result in compounds with synergistic or novel antimicrobial or anticancer activities. nih.govmdpi.com
Deeper Mechanistic Investigations of Its Biological Interactions (in vitro)
While SAR studies can identify potent compounds, a deeper understanding of how they work at a molecular level is essential for rational drug design. For this compound and its derivatives, detailed in vitro mechanistic studies are needed to elucidate their precise modes of action.
Future investigations should include:
Enzyme Inhibition Assays: For derivatives showing activity against specific pathogens or cell lines, rigorous enzyme inhibition assays are required. This involves identifying the specific enzyme target (e.g., DNA gyrase, topoisomerase, kinases, dihydrofolate reductase) and determining key inhibitory parameters. rsc.orgnih.gov
Biophysical Interaction Studies: Techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to study the interaction of these compounds with biomolecular targets like DNA or specific proteins. nih.gov These methods can confirm binding modes, such as DNA minor groove binding, which is a known mechanism for some benzimidazole derivatives. nih.gov
Cell-Based Assays: Beyond simple viability, advanced cell-based assays can probe the downstream effects of target engagement. This could involve analyzing changes in gene expression, protein phosphorylation, or cell cycle progression to build a comprehensive picture of the compound's biological impact.
Computational Design and Predictive Modeling for Enhanced Properties
In silico methods are increasingly integral to modern drug discovery, allowing for the rapid screening of virtual compounds and the prediction of their properties, thereby saving time and resources. researchgate.netresearchgate.net
Future research leveraging computational tools should focus on:
Pharmacophore Modeling and Virtual Screening: Based on the structures of known active benzimidazole compounds, a pharmacophore model can be developed. nih.govnih.gov This model, which defines the essential 3D arrangement of functional groups required for activity, can then be used to screen large virtual libraries to identify new potential derivatives of 6-Iodo-1H-benzimidazole.
Molecular Docking: Docking studies can predict the binding orientation and affinity of 6-Iodo-1H-benzimidazole derivatives within the active site of a target protein. nih.govnih.gov This allows for the rational design of modifications to improve binding interactions and, consequently, potency. For example, docking can predict how substituents will interact with key amino acid residues, guiding synthetic efforts. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scirp.org By developing a QSAR model for a library of 6-iodo-benzimidazole derivatives, researchers can predict the activity of unsynthesized compounds and identify the key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that govern their potency. scirp.org
ADMET Prediction: Machine learning models and computational algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. rsc.orgresearchgate.net This allows for the early identification of compounds that are likely to have poor pharmacokinetic profiles or toxicity issues, enabling researchers to prioritize more promising candidates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-iodo-1H-benzimidazole hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, iodination of benzimidazole precursors using iodine monochloride (ICl) in acetic acid under reflux (70–80°C) for 6–8 hours yields the iodinated product . Optimization includes controlling pH (neutral to slightly acidic) and using anhydrous conditions to minimize hydrolysis. Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas in dichloromethane, followed by recrystallization from ethanol/water (1:1 v/v) to enhance purity .
Q. How should researchers characterize the crystal structure of 6-iodo-1H-benzimidazole hydrochloride?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Use SHELX software (e.g., SHELXL-2018) for refinement, employing direct methods for phase determination. Key parameters include:
- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Refinement : Full-matrix least-squares on F², anisotropic displacement parameters for non-H atoms .
- Validation : Check R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and hydrogen-bonding networks .
Q. What safety protocols are critical for handling 6-iodo-1H-benzimidazole hydrochloride in the laboratory?
- Methodological Answer :
- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent degradation. Avoid exposure to light and moisture .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to potential HCl vapor release .
- Spill Management : Neutralize spills with sodium bicarbonate, then collect residues in sealed containers for hazardous waste disposal .
Q. How can researchers assess the purity of 6-iodo-1H-benzimidazole hydrochloride?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase = 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70 v/v), flow rate = 1.0 mL/min, UV detection at 254 nm .
- Elemental Analysis : Confirm chloride content via titration with 0.01 M AgNO₃ (target: 7.2–7.8% Cl) .
- TGA/DSC : Monitor decomposition onset (>200°C) to rule out solvent residues .
Advanced Research Questions
Q. How does the iodine substituent influence the pharmacological activity of benzimidazole derivatives?
- Methodological Answer : The iodine atom enhances lipophilicity and binding affinity to biomolecular targets (e.g., kinases, GPCRs). For activity studies:
- In vitro assays : Test inhibition of tyrosine kinases (IC₅₀ values) using fluorescence polarization (FP) assays with ATP-competitive probes .
- SAR Analysis : Compare IC₅₀ values of 6-iodo derivatives with chloro/bromo analogs to identify halogen-specific trends .
Q. What strategies resolve contradictions in reported reactivity of 6-iodo-1H-benzimidazole hydrochloride under basic conditions?
- Methodological Answer : Discrepancies may arise from solvent choice or competing pathways. To clarify:
- Control experiments : React the compound in DMF (polar aprotic) vs. THF (non-polar) with NaH (strong base). Monitor via LC-MS for dehydrohalogenation (formation of benzimidazole free base) vs. nucleophilic substitution .
- DFT calculations : Use Gaussian 16 to model transition states and compare activation energies for competing pathways .
Q. How can computational tools predict viable synthetic routes for novel 6-iodo-benzimidazole analogs?
- Methodological Answer :
- Retrosynthesis software : Employ AI-driven platforms (e.g., Pistachio, Reaxys) to prioritize routes with high feasibility scores (>0.8). Filter for one-step reactions using iodination or Suzuki-Miyaura coupling .
- Descriptor analysis : Calculate molecular properties (logP, polar surface area) to predict solubility and bioavailability early in design .
Q. What experimental approaches validate the stability of 6-iodo-1H-benzimidazole hydrochloride in biological matrices?
- Methodological Answer :
- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via HRMS. Iodide release indicates hydrolysis, requiring formulation adjustments (e.g., lyophilization) .
- Plasma stability : Incubate with rat plasma (37°C, 1 hr), quench with acetonitrile, and quantify parent compound loss using LC-MS/MS (LLOQ = 1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
